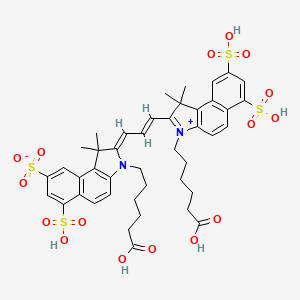
Cy3.5 diacid(tetra so3)
Overview
Description
Cy3.5 diacid(tetra so3) is a type of cyanine dye known for its red fluorescence. It is widely used in various scientific applications due to its unique photophysical properties. The compound is characterized by its ability to emit light at specific wavelengths, making it useful in fluorescence microscopy and other imaging techniques .
Preparation Methods
The synthesis of Cy3.5 diacid(tetra so3) involves several steps. The primary synthetic route includes the reaction of specific aromatic compounds with sulfonating agents to introduce sulfonic acid groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cy3.5 diacid(tetra so3) is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Fluorescence Microscopy: Used as a fluorescent dye to label proteins, nucleic acids, and other biomolecules for imaging purposes.
Flow Cytometry: Employed in flow cytometry to analyze the physical and chemical characteristics of cells or particles.
Molecular Biology: Utilized in various molecular biology techniques, including fluorescence resonance energy transfer (FRET) studies to investigate molecular interactions.
Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules or pathogens.
Mechanism of Action
The mechanism of action of Cy3.5 diacid(tetra so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for the absorption of photons and subsequent emission of light. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids for imaging purposes .
Comparison with Similar Compounds
Cy3.5 diacid(tetra so3) is similar to other cyanine dyes such as Texas Red, Alexa Fluor 594, and BODIPY TR. it has unique properties that make it distinct:
Fluorescence Properties: Cy3.5 diacid(tetra so3) has specific excitation and emission wavelengths that differ from other dyes, making it suitable for certain applications.
Water Solubility: The sulfonic acid groups enhance its water solubility, which is advantageous for labeling biomolecules in aqueous environments.
Similar compounds include:
- Texas Red
- Alexa Fluor 594
- BODIPY TR
- DyLight 594
Cy3.5 diacid(tetra so3) stands out due to its unique combination of photophysical properties and chemical stability, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(2Z)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZBSSZSYIAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N2O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)



![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)




![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)



